Product packaging for 1-Methyl-3-(prop-2-enoyl)urea(Cat. No.:CAS No. 183003-43-2)

1-Methyl-3-(prop-2-enoyl)urea

Cat. No.: B3367609
CAS No.: 183003-43-2
M. Wt: 128.13 g/mol
InChI Key: UCYGHRXBZDCUHH-UHFFFAOYSA-N
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Description

1-Methyl-3-(prop-2-enoyl)urea (CAS 183003-43-2) is a high-purity urea derivative supplied as a powder for research and development applications. This compound is part of the structurally diverse and highly relevant class of urea-based molecules, which are recognized for their extensive applications in medicinal and agricultural chemistry . Urea derivatives, in general, demonstrate a broad spectrum of biological activities, serving as key scaffolds in antimicrobial, herbicidal, and fungicidal agents . The presence of both urea and an acryloyl group in its structure makes it a versatile building block for synthetic chemistry, particularly for the development of novel functional molecules. Researchers can utilize this compound in the design and synthesis of new derivatives for probing biological pathways or developing new materials. It is available in various packaging options, including standard containers and custom bulk quantities, and can be produced to multiple purity grades, including high and ultra-high purity forms (from 99% to 99.999% and higher) to meet specific research requirements . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O2 B3367609 1-Methyl-3-(prop-2-enoyl)urea CAS No. 183003-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(methylcarbamoyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-3-4(8)7-5(9)6-2/h3H,1H2,2H3,(H2,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYGHRXBZDCUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 1 Methyl 3 Prop 2 Enoyl Urea

Electrophilic and Nucleophilic Properties of the Acryloyl Moiety

The reactivity of 1-Methyl-3-(prop-2-enoyl)urea is dominated by the acryloyl group (CH₂=CH-C=O), which functions as an α,β-unsaturated carbonyl system. This arrangement creates a conjugated system of mobile π-electrons. The strong electron-withdrawing effect of the carbonyl oxygen atom polarizes the molecule, inducing a partial positive charge (δ+) on the β-carbon and a partial negative charge (δ-) on the oxygen. This renders the β-carbon atom electrophilic, making it susceptible to attack by nucleophiles. nih.gov

Such α,β-unsaturated carbonyl compounds are classified as soft electrophiles. nih.gov This property dictates their preference for reacting with soft nucleophiles, such as thiols and certain carbanions, via conjugate addition. nih.gov

Conversely, the urea (B33335) portion of the molecule possesses nucleophilic character. The nitrogen atoms of the urea group have lone pairs of electrons, making them potential nucleophilic centers. Urea and its derivatives can act as ambident nucleophiles, capable of reacting through either a nitrogen or oxygen atom, although N-acylation is common. semanticscholar.org In the context of this compound, while the acryloyl group's electrophilicity is the primary driver of its characteristic reactions, the nucleophilic nature of the urea nitrogens can influence its stability and potential for intramolecular interactions or reactions under specific conditions. Hindered ureas, for example, have shown enhanced reactivity, acting as effective carbamoylating agents for a range of nucleophiles under neutral conditions. nih.gov

Addition Reactions to the α,β-Unsaturated Carbonyl System

The principal addition reaction involving the α,β-unsaturated system of this compound is the Michael addition, or 1,4-conjugate addition. In this reaction, a nucleophile attacks the electrophilic β-carbon of the acryloyl group. This is a characteristic reaction for soft electrophiles like the acryloyl moiety. nih.gov The initial attack forms a resonance-stabilized enolate intermediate, which is then protonated to yield the final saturated product.

A variety of nucleophiles can participate in this reaction, with soft nucleophiles being particularly effective. The general mechanism is a cornerstone in forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

Table 1: Representative Nucleophiles for Conjugate Addition to α,β-Unsaturated Carbonyl Systems

Nucleophile ClassSpecific ExampleExpected Product Type
Organocopper ReagentsGilman reagents (R₂CuLi)β-Alkylated urea derivative
EnolatesDiethyl malonate anionAdduct for further synthetic elaboration
AminesPrimary or Secondary Aminesβ-Amino urea derivative
ThiolsThiophenolsβ-Thioether urea derivative

This table is illustrative of general reactivity for α,β-unsaturated systems and is based on established chemical principles. nih.govbeilstein-journals.org

The efficiency and outcome of these reactions can be influenced by steric hindrance from the methylurea (B154334) portion and the specific reaction conditions, such as the choice of solvent and catalyst.

Cycloaddition Reactions Involving the Prop-2-enoyl Group

The carbon-carbon double bond within the prop-2-enoyl group of this compound can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the acryloyl moiety reacts with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the adjacent carbonyl-urea system.

Research on related acryloyl derivatives has demonstrated their utility in various cycloaddition pathways:

[4+2] Cycloadditions (Diels-Alder): Acryloyl chloride has been shown to undergo tandem cycloaddition reactions. eurjchem.com A study on a related compound, (S)-3-acryloyl-4-phenyloxazolidin-2-one, detailed its participation in a [4+2] cycloaddition with a thioamide derivative. nih.gov

Intramolecular [4+2] Cycloadditions: An intramolecular [4+2] cycloaddition between a tetrazine and an acryloyl amide has been reported, leading to the formation of fluorescent heterocyclic products. rsc.orgrsc.org This highlights the potential for designing complex intramolecular reactions using the acryloyl scaffold.

1,3-Dipolar Cycloadditions: Acryloylpyrazoles, which are structurally analogous to this compound, have been used in catalytic, enantioselective 1,3-dipolar cycloadditions with nitrones. These reactions, catalyzed by chiral copper(II) complexes, yield isoxazolidine (B1194047) adducts that can be further transformed into valuable β-lactams. acs.org

Table 2: Potential Cycloaddition Reactions of this compound

Reaction TypeReactant PartnerResulting Heterocycle
[4+2] Diels-AlderConjugated Diene (e.g., Butadiene)Substituted Cyclohexene (B86901)
[4+2] Hetero-Diels-AlderElectron-rich DieneDihydropyran derivative
1,3-Dipolar CycloadditionNitroneIsoxazolidine
1,3-Dipolar CycloadditionAzide (B81097)Triazoline

This table outlines potential reactions based on the known reactivity of similar acryloyl compounds. eurjchem.comacs.org

Polymerization Mechanisms and Initiator Effects

The terminal vinyl group of this compound makes it a suitable monomer for polymerization. Patent literature indicates its use in the creation of thermally responsive polymers, suggesting its incorporation into macromolecular structures is a key application. chiralen.com The polymerization would likely proceed via a free-radical mechanism, similar to other acrylic monomers.

The process can be initiated in several ways:

Thermal Initiation: At elevated temperatures (e.g., 180°C to 270°C), the monomer can undergo thermally initiated polymerization. google.com

Chemical Initiation: The addition of a radical initiator, such as 2,2'-azo-bis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, can trigger polymerization at lower temperatures. researchgate.net The initiator decomposes to form primary radicals, which then attack the monomer's double bond to start the chain reaction.

The polymerization process involves three main stages: initiation, propagation, and termination. The properties of the resulting polymer, such as molecular weight and purity, are influenced by reaction conditions including temperature, monomer concentration, and the type and concentration of the initiator. google.com In some processes, solvents may be used to control viscosity and reaction temperature. google.com

Thermal and Photochemical Transformations

The stability and reactivity of this compound under thermal and photochemical conditions are linked to the functionalities present.

Thermal Transformations: Thermally, the molecule can undergo polymerization as described above. At higher temperatures, decomposition may occur. The Curtius rearrangement, a thermal decomposition of acyl azides to isocyanates, provides an analogy for potential thermal instability pathways, although it involves a different precursor. wikipedia.org The urea linkage itself is generally robust, but hindered ureas can undergo substitution reactions at elevated temperatures. nih.gov

Photochemical Transformations: Photochemical activation can also induce polymerization. More complex transformations are possible, drawing parallels from the photochemistry of related systems. For instance, aldehydes can act as photoinitiators, generating radicals upon irradiation that can trigger other reactions. beilstein-journals.org The uranyl ion ([UVI O₂]²⁺) is known to undergo photochemical reduction, though this specific chemistry is not directly applicable to the urea derivative. nih.gov The photochemical decomposition of an acyl azide to a nitrene intermediate, which is an alternative pathway in the Curtius rearrangement, demonstrates that light can be used to generate highly reactive intermediates from acyl derivatives. wikipedia.org Such pathways could lead to side reactions like nitrene insertion if a suitable precursor were formed from this compound.

Role as a Chemical Intermediate in Complex Molecule Synthesis

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly heterocycles. The combination of the reactive acryloyl group and the urea functionality allows for a range of synthetic transformations.

One notable application is in the synthesis of pyrimidine (B1678525) derivatives. Acryloylureas that possess a leaving group at the β-position can undergo base-catalyzed cyclization to form uracils, which are core structures in nucleobases. thieme-connect.dethieme-connect.de This transformation involves an initial Michael addition by an internal nucleophile (the urea nitrogen) followed by elimination.

Furthermore, the products of its addition and cycloaddition reactions are themselves versatile intermediates.

The adducts from 1,3-dipolar cycloadditions with nitrones can be reductively cleaved to synthesize β-lactams, a key structural motif in many antibiotics. acs.org

Diels-Alder adducts provide access to complex cyclohexene structures that can be further functionalized.

The ability to act as a Michael acceptor, a dienophile, and a precursor to polymers and other heterocycles underscores its utility as a versatile chemical intermediate in organic synthesis.

Advanced Computational and Theoretical Investigations of 1 Methyl 3 Prop 2 Enoyl Urea

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules.

Basis Set and Functional Selection in DFT Calculations

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For urea (B33335) and its alkyl derivatives, a combination of Becke's three-parameter hybrid functional (B3LYP) with a polarized double-ζ basis set (DZVP2) has been shown to provide reliable results for molecular geometries. acs.orgacs.org Another common approach involves the use of Møller-Plesset perturbation theory (MP2) with the correlation-consistent aug-cc-pVDZ basis set. acs.orgacs.org For acrylamide (B121943) derivatives, the B3LYP functional paired with the 6-311++G(d,p) basis set has been effectively used to simulate geometric parameters and vibrational frequencies. researchgate.net The selection of these combinations is based on their proven performance in balancing computational cost and accuracy for similar organic molecules.

A comparative look at functionals and basis sets used in related studies is presented below:

Compound TypeFunctionalBasis SetApplication
Alkyl-ureasB3LYPDZVP2Conformational Analysis
Alkyl-ureasMP2aug-cc-pVDZConformational Analysis
Acrylamide DerivativesB3LYP6-311++G(d,p)Geometric and Vibrational Analysis
Acrylamide DerivativesAPF-D6-311+G(2d,p)Geometry Optimization

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. youtube.comyoutube.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

In 1-Methyl-3-(prop-2-enoyl)urea, the HOMO is expected to be localized primarily on the more electron-rich regions of the molecule. For acrylamide derivatives, the HOMO often shows significant electron density on the amide nitrogen and the C=C double bond. researchgate.net The LUMO, on the other hand, is typically distributed over the electron-deficient parts of the molecule. In acrylamide, the LUMO is located along the delocalized π-system, particularly on the β-carbon of the vinyl group, making it susceptible to nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A larger gap implies higher stability and lower reactivity. For some bis(3-(4-nitrophenyl)acrylamide) derivatives, the HOMO-LUMO gaps were calculated to be in the range of 2.89 to 3.50 eV. niscpr.res.in For an acrylamide monomer, N-(2-acetyl-benzofuran-3-yl)acrylamide, a larger energy gap of 5.41 eV was reported, indicating high stability. researchgate.net

A representative table of HOMO-LUMO energies and gaps for related compounds is shown below:

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Acrylamide--~5.3
L-Glutathione--~5.0
L-Cysteine--~5.4
bis(3-(4-nitrophenyl)acrylamide) deriv. 1--3.1257
bis(3-(4-nitrophenyl)acrylamide) deriv. 2--2.8918
N-(2-acetyl-benzofuran-3-yl)acrylamide-7.47-2.055.41

Prediction of Reactivity Sites and Reaction Pathways

FMO analysis is instrumental in predicting the reactive sites of a molecule. The HOMO, being the highest energy orbital containing electrons, represents the ability to donate electrons, thus indicating sites for electrophilic attack. Conversely, the LUMO, as the lowest energy empty orbital, can accept electrons, highlighting sites for nucleophilic attack.

For this compound, the HOMO is likely to have significant contributions from the nitrogen atoms of the urea moiety and the π-system of the propenoyl group. This suggests that these sites are prone to reaction with electrophiles. The LUMO is expected to be centered on the carbonyl carbon of the propenoyl group and the β-carbon of the double bond, making these the primary sites for nucleophilic attack. This is consistent with the known reactivity of α,β-unsaturated carbonyl compounds, which readily undergo Michael addition at the β-carbon. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance through second-order perturbation theory.

In a molecule like this compound, significant delocalization is expected due to the presence of the conjugated propenoyl system and the lone pairs on the nitrogen and oxygen atoms of the urea group. NBO analysis of acrylamide derivatives has shown strong charge transfer interactions. mdpi.com

The NBO analysis can also provide insights into the nature of the chemical bonds and the hybridization of the atoms, further elucidating the electronic structure of this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Visualization

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the molecule's surface, providing a guide to its reactive sites. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate, near-neutral potential.

This visualization is critical for predicting how the molecule will interact with biological targets, such as enzymes or receptors, and for understanding its intermolecular bonding behavior.

Table 1: Predicted Electrostatic Potential Ranges on the MEP Surface of this compound (Note: These are illustrative values based on typical findings for similar molecules. Actual values require specific quantum chemical calculations.)

Molecular RegionPredicted Electrostatic Potential Range (kcal/mol)Color on MEP MapImplied Reactivity
Carbonyl Oxygen Atoms (C=O)-55 to -40Deep RedSite for Electrophilic Attack / H-Bond Acceptor
Amide Protons (N-H)+45 to +60Deep BlueSite for Nucleophilic Attack / H-Bond Donor
Methyl Group Hydrogens (C-H)+15 to +25Light Blue / CyanWeakly Positive Site
Vinyl Group (C=C)-10 to +10Green / YellowRegion of π-electron density

Theoretical Vibrational and Spectroscopic Property Prediction (e.g., IR, NMR)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of molecules. mdpi.comresearchgate.net These theoretical spectra serve as a powerful tool for interpreting experimental data and confirming molecular structures. By calculating the harmonic vibrational frequencies, a theoretical IR spectrum for this compound can be generated. researchgate.net

Key vibrational modes would include the stretching of the C=O bonds, N-H bonds, and the C=C double bond of the propenoyl group. The N-H stretching vibrations are typically observed as strong bands in the 3300-3500 cm⁻¹ region. researchgate.net The carbonyl (C=O) stretching vibrations would likely appear as two distinct, intense peaks between 1650 and 1750 cm⁻¹, corresponding to the amide and urea carbonyls. mdpi.com The C=C stretching of the vinyl group would be found around 1620-1680 cm⁻¹.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental results to assign specific signals to each nucleus in the molecule. mdpi.com For ¹³C NMR, the carbonyl carbons are expected to resonate at the lowest field (highest ppm), typically in the range of 150-180 ppm. researchgate.net

Table 2: Predicted Characteristic Infrared (IR) Absorption Frequencies for this compound (Note: Based on DFT calculations for analogous structures.)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H StretchAmide/Urea3350 - 3450Strong, Broad
C-H Stretch (sp²)Vinyl3050 - 3150Medium
C-H Stretch (sp³)Methyl2900 - 3000Medium
C=O Stretch (Urea)Urea Carbonyl~1690Very Strong
C=O Stretch (Amide)Acryloyl Carbonyl~1660Very Strong
C=C StretchVinyl~1630Medium-Strong
N-H BendAmide/Urea1520 - 1580Strong

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the movement of atoms in a molecule over time. nih.gov For this compound, MD simulations can reveal its dynamic behavior, conformational flexibility, and interactions with its environment, such as in an aqueous solution. These simulations model the forces between atoms and solve Newton's equations of motion, allowing the molecule's trajectory to be mapped. nih.gov

Key insights from MD simulations would include:

Hydrogen Bonding: Quantifying the intramolecular and intermolecular hydrogen bonding capabilities. MD simulations can show how the N-H and C=O groups form hydrogen bonds with water molecules or other solute molecules, which is crucial for understanding its solubility and biological interactions. rsc.org

Solvation Effects: Simulating how the molecule is solvated by water, showing the structure of the hydration shell and how the molecule perturbs the local water structure. Studies on related urea compounds show they can displace water molecules and interact directly with other solutes. nih.gov

This information is invaluable for understanding how the molecule behaves in a biological context, such as its ability to fit into a protein's active site.

Theoretical Assessment of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. mdpi.com Computational chemistry allows for the theoretical assessment of a molecule's potential as an NLO material by calculating its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. researchgate.net

Molecules with significant NLO properties often possess a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the urea moiety can act as a donor and the propenoyl group as an acceptor, linked by the conjugated C=C-C=O system. This structure suggests it may exhibit NLO properties.

Quantum chemical calculations can determine the components of the hyperpolarizability tensor. The total hyperpolarizability is often compared to that of a standard NLO material like urea for reference. rsc.org A significantly higher β value than urea indicates a promising NLO candidate. researchgate.net Such calculations guide the synthesis of new materials with enhanced NLO characteristics. researchgate.netresearchgate.net

Table 3: Theoretical Nonlinear Optical (NLO) Property Comparison (Note: Values for this compound are hypothetical, for illustrative purposes.)

CompoundCalculation MethodDipole Moment (μ) (Debye)First Hyperpolarizability (β) (10⁻³⁰ esu)NLO Potential
Urea (Reference)HF / 6-31G~4.6~0.4Standard
This compoundDFT / B3LYP> 5.0 (Predicted)> 5.0 (Predicted)Potentially Significant

Cutting Edge Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and for 1-Methyl-3-(prop-2-enoyl)urea, it provides definitive information about the hydrogen, carbon, and nitrogen environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays a set of characteristic signals that correspond to the different types of protons present in the molecule. The vinyl protons of the prop-2-enoyl group typically appear as a complex multiplet in the downfield region, a result of their distinct chemical environments and spin-spin coupling interactions. The methyl protons attached to the nitrogen atom are observed as a doublet, coupled to the adjacent N-H proton. The two N-H protons themselves give rise to distinct signals, often appearing as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

Proton (¹H) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H (vinyl, trans to C=O)6.2 - 6.4ddJ_trans ≈ 17.0, J_gem ≈ 1.5
H (vinyl, cis to C=O)5.7 - 5.9ddJ_cis ≈ 10.0, J_gem ≈ 1.5
H (vinyl, on Cα)6.0 - 6.2ddJ_trans ≈ 17.0, J_cis ≈ 10.0
N-H (amide)8.0 - 8.5br s-
N-H (urea)7.0 - 7.5qJ ≈ 5.0
C-H₃ (methyl)2.8 - 3.0dJ ≈ 5.0

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The two carbonyl carbons of the urea (B33335) and amide functionalities are readily identified by their characteristic downfield shifts. The vinyl carbons also appear in the downfield region, while the methyl carbon is found in the upfield region of the spectrum.

Carbon (¹³C) Chemical Shift (δ, ppm)
C=O (amide)~165
C=O (urea)~155
C (vinyl, β to C=O)~130
C (vinyl, α to C=O)~128
C (methyl)~25

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms. The two nitrogen atoms in this compound would be expected to have distinct chemical shifts, reflecting their different bonding environments within the amide and urea moieties.

Nitrogen (¹⁵N) Chemical Shift (δ, ppm)
N (amide)~ -260
N (urea, methyl-substituted)~ -280

To further confirm the structural assignment, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. A COSY spectrum would reveal the coupling between the vinyl protons and the correlation between the N-H proton of the urea and the methyl protons. An HMBC experiment would show correlations between protons and carbons that are two or three bonds apart, for instance, a correlation between the methyl protons and the urea carbonyl carbon, as well as correlations between the vinyl protons and the amide carbonyl carbon, thus confirming the connectivity of the molecular backbone.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the amide and urea groups typically appear as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations of the amide and urea carbonyls are expected to be strong and distinct, appearing in the range of 1650-1750 cm⁻¹. The C=C stretching of the vinyl group and various C-H bending and stretching vibrations are also observable.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-HStretching3200 - 3400
C=O (amide)Stretching~1680
C=O (urea)Stretching~1640
C=CStretching~1620
C-H (vinyl)Stretching~3100
C-H (methyl)Stretching~2950

Raman spectroscopy provides complementary information to FT-IR. The C=C double bond in the prop-2-enoyl group, being a non-polar bond, is expected to show a strong Raman signal. The symmetric stretching of the urea and amide C=O groups would also be Raman active. The symmetric C-N stretching vibration is also a characteristic band in the Raman spectrum of urea-containing compounds. bruker.com

Functional Group Vibrational Mode Raman Shift (cm⁻¹)
C=CStretching~1620
C=O (amide)Symmetric Stretching~1680
C=O (urea)Symmetric Stretching~1640
C-NSymmetric Stretching~1000

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₅H₈N₂O₂), the calculated exact mass is approximately 128.0586 g/mol . HRMS analysis would confirm this exact mass, thereby verifying the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule. Upon collisional activation, the molecule would be expected to fragment at its weakest bonds. Plausible fragmentation pathways would include the cleavage of the amide bond, the urea linkage, and the loss of small neutral molecules such as isocyanic acid (HNCO) or carbon monoxide (CO). Analysis of these fragment ions provides further confirmation of the molecule's structure.

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the detailed elucidation of bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal structure. For this compound, single-crystal XRD would provide invaluable information on its solid-state conformation.

While specific crystallographic data for this compound is not publicly available, studies on structurally related N-acylureas offer significant insights into the expected structural features. rsc.org Research on various N-acyl ureas has shown that their solid-state structures are often characterized by quasi-cyclic conformations stabilized by intramolecular hydrogen bonds. rsc.org Specifically, a hydrogen bond between the N-H group of the urea moiety and the carbonyl oxygen of the acyl group is a common feature.

Furthermore, the crystal packing of such molecules is typically dominated by a network of intermolecular hydrogen bonds. rsc.org In the case of this compound, it is anticipated that the remaining N-H proton and the urea carbonyl group would participate in intermolecular hydrogen bonding, potentially forming dimeric structures or extended chains. The presence of the prop-2-enoyl group also introduces the possibility of π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.

Table 1: Hypothetical Crystallographic Parameters for this compound based on Analogous N-Acylurea Structures

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (Centrosymmetric)
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 110 (for monoclinic)
V (ų)1000 - 1500
Z4 or 8
Key Intramolecular BondsN-H···O=C (acyl)
Key Intermolecular BondsN-H···O=C (urea), C-H···O

This table presents expected values based on crystallographic data of similar N-acylurea compounds and is for illustrative purposes only.

Advanced Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Chromatographic methods are essential for the separation of this compound from starting materials, by-products, and other impurities, as well as for its precise quantification. High-Performance Liquid Chromatography (HPLC) is a particularly suitable technique for this purpose.

A reversed-phase HPLC (RP-HPLC) method would likely be the primary choice for the analysis of this compound. In this mode, a nonpolar stationary phase (typically C18-functionalized silica) is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, would be appropriate. researchgate.netsielc.com The inclusion of a small amount of acid, like formic or acetic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups. researchgate.net

Detection is commonly achieved using an ultraviolet (UV) detector, as the acryloyl group conjugated with the urea moiety is expected to have a significant UV absorbance. For quantitative analysis, a calibration curve would be constructed by plotting the peak area against known concentrations of a purified standard of this compound. This allows for the accurate determination of the compound's concentration in a sample. researchgate.net

Table 2: Illustrative HPLC Method Parameters for the Analysis of this compound

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10-90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at λmax (estimated ~210-230 nm)
Injection Volume10 µL
Column Temperature25 °C

This table provides a typical starting point for method development based on the analysis of similar urea and acrylamide (B121943) derivatives. researchgate.netjst.go.jp

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the definitive identification and structural confirmation of compounds in complex mixtures. chemijournal.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of this compound. Following separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) would be the preferred ionization technique, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺. This allows for the direct determination of the molecular weight. For this compound (C₅H₈N₂O₂), the expected exact mass of the protonated molecule would be approximately 129.0658 m/z.

Tandem mass spectrometry (LC-MS/MS) can provide further structural information. By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This fragmentation pattern serves as a "fingerprint" for the molecule, enabling its unambiguous identification even at trace levels. researchgate.netbibliotekanauki.pl

Gas Chromatography-Mass Spectrometry (GC-MS) may be less suitable for the direct analysis of this compound due to the thermal lability of many urea-containing compounds. rsc.orgnih.gov At the high temperatures of the GC injector, the compound could potentially decompose, leading to inaccurate results. However, derivatization could be employed to create a more thermally stable and volatile analogue. For instance, silylation of the N-H groups could be a viable strategy. nih.govhmdb.ca Following separation on the GC column, the mass spectrometer would provide a mass spectrum of the derivatized compound, which can be used for identification.

Table 3: Expected Mass Spectrometry Data for this compound

TechniqueIonization ModeExpected Parent Ion (m/z)Potential Key Fragment Ions (m/z)
LC-MS (ESI+)Positive[M+H]⁺ ≈ 129.0770 (prop-2-enoyl isocyanate fragment), 56 (methyl isocyanate fragment)
GC-MS (EI)Electron ImpactM⁺˙ ≈ 128.0671 (C₃H₃O⁺), 57 (C₂H₃NO⁺), 43 (C₂H₃O⁺)

This table is predictive, based on the structure of the molecule and common fragmentation pathways for related compounds.

Future Research Trajectories and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Material Design

Table 2: Applications of AI/ML in Polymer Science

Application Area Description Key AI/ML Techniques Impact References
Property Prediction Predicting physical, chemical, and mechanical properties of polymers from their monomer structure. Supervised Learning (Random Forest, Neural Networks), Deep Learning. Accelerates material screening; reduces experimental costs. resolvemass.caosti.govstam-journal.org
Inverse Design Identifying optimal monomer/polymer structures to achieve a specific set of target properties. Unsupervised Learning (Autoencoders), Generative Models (GANs). Enables targeted material design; facilitates innovation. resolvemass.caosti.gov
Reaction Optimization Determining optimal reaction conditions (temperature, pressure, catalysts) for polymerization. Predictive Modeling, Ensemble Learning. Improves yields, reduces waste, enhances sustainability. resolvemass.cachemrxiv.org

| Reactivity Prediction | Predicting comonomer reactivity ratios based on monomer molecular structures. | Multi-task Learning, Graph Attention Networks. | Provides insights into copolymerization behavior. | arxiv.org |

Exploration of 1-Methyl-3-(prop-2-enoyl)urea in Supramolecular Chemistry and Self-Assembly

The urea (B33335) functional group is a cornerstone of supramolecular chemistry due to its distinct structural properties: it is planar and possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites. jst.go.jp This makes it ideal for forming strong, directional hydrogen bonds, which are the driving force behind molecular self-assembly. jst.go.jpcsic.es The this compound monomer, with its urea core, is a prime candidate for exploration in this field.

Research has shown that simple urea derivatives can self-assemble into a variety of complex, higher-order structures, such as gels, nanotubes, and nanowires. jst.go.jpccmu.edu.cn These "supramolecular polymers" are formed through non-covalent interactions, making them responsive to external stimuli like temperature or chemical changes. csic.esnih.gov For instance, chiral N,N'-disubstituted ureas have been shown to form supramolecular gels in organic solvents, with the specific morphology of the nanostructures (e.g., helical, lamellar) being dependent on the solvent used. nih.gov

Future research on this compound will likely focus on how its specific structure influences self-assembly. The presence of the methyl group and the polymerizable prop-2-enoyl group can be expected to modulate the hydrogen bonding patterns and steric interactions, leading to unique supramolecular architectures. By polymerizing the monomer after self-assembly, it may be possible to create robust, nanostructured materials where the order of the supramolecular template is locked into a covalent polymer network. This opens up possibilities for creating functional materials for applications in areas such as catalysis, molecular recognition, and biomimetic ion channels. ccmu.edu.cnnih.gov

Advanced Characterization Techniques for In Situ Monitoring of Polymerization and Reactions

Understanding and controlling polymerization processes requires the ability to monitor the reaction in real-time. Advanced characterization techniques that provide in situ data are becoming indispensable for studying the polymerization of monomers like this compound. These methods allow researchers to track reaction kinetics, monomer conversion, and the evolution of polymer properties as the reaction proceeds. pcimag.com

One powerful platform is the Automatic Continuous Online Monitoring of Polymerization Reactions (ACOMP). fluenceanalytics.com This system continuously extracts a small stream from the reactor and analyzes it with a series of detectors, such as UV/Vis, differential refractometer (DRI), viscometers, and multi-angle light scattering (MALS). fluenceanalytics.comfluenceanalytics.com This provides real-time data on critical parameters including residual monomer concentration, polymer concentration, molecular weight, and intrinsic viscosity. pcimag.comfluenceanalytics.com Such detailed, continuous data allows for tighter process control and optimization. fluenceanalytics.com

Other techniques are also being employed for in situ analysis. Raman spectroscopy can be used to quantitatively determine the concentration of multiple monomers during a copolymerization, providing insights into reaction kinetics and reactivity ratios. nist.gov For reactions that involve a change from a liquid to a solid state, ¹H Time Domain NMR (TD-NMR) is a powerful tool. mdpi.comresearchgate.net By using specialized pulse sequences, TD-NMR can monitor changes in molecular mobility, allowing researchers to follow the curing process and determine kinetic parameters like reaction rates and activation energies. mdpi.comresearchgate.net More recently, plasmonic colorimetry using gold nanoparticles has been demonstrated as a novel method for the in situ and real-time monitoring of certain polymerization kinetics. acs.orgnih.gov

Table 3: In Situ Monitoring Techniques for Polymerization

Technique Measured Properties Advantages References
ACOMP Monomer conversion, molecular weight, intrinsic viscosity, polymer composition. Continuous, real-time, multi-parameter analysis, enables process control. pcimag.comfluenceanalytics.comfluenceanalytics.com
In Situ Raman Spectroscopy Monomer concentrations, reaction kinetics, reactivity ratios. Quantitative, non-invasive, can monitor multiple species simultaneously. nist.gov
¹H Time Domain NMR (TD-NMR) Molecular mobility, solid/liquid content, reaction kinetics, activation energy. Sensitive to changes in physical state, non-destructive. mdpi.comresearchgate.net

| Plasmonic Colorimetry | Polymerization kinetics via changes in refractive index. | Real-time, sensitive, applicable to specific polymerization systems. | acs.orgnih.gov |

Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Engineering

The development of advanced materials from monomers like this compound is inherently an interdisciplinary endeavor, residing at the crossroads of organic chemistry and materials engineering. uchicago.eduucsd.edu This synergistic relationship is crucial for translating molecular design into functional materials with tailored properties. psu.edu

Organic chemists play a fundamental role in designing and synthesizing novel monomers. ucsb.edu This involves creating new molecular architectures, developing efficient synthetic methodologies, and introducing specific functional groups to impart desired chemical characteristics. The synthesis of this compound itself is a product of organic synthesis.

Materials engineers, in turn, take these monomers and explore their polymerization, characterize the resulting polymers, and investigate their performance in various applications. ucsd.edu They use a wide array of techniques to study the physical, mechanical, thermal, and morphological properties of the materials. This collaborative feedback loop is essential for innovation. For example, if a material exhibits certain performance limitations, materials engineers can provide feedback to organic chemists, who can then modify the monomer structure to address these issues. ucsb.edu This integrated approach accelerates the development of next-generation materials for diverse fields such as biomedicine, electronics, energy, and sustainable technologies. ucsd.eduucsb.eduliverpool.ac.uk

Q & A

Q. What in vitro assays are recommended to evaluate the potential of this compound as a enzyme inhibitor or receptor modulator?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) to measure IC₅₀ values.
  • Cellular Uptake : Perform confocal microscopy with fluorescently tagged derivatives.
  • Thermal Shift Assays : Monitor target protein stability via differential scanning fluorimetry. Studies on urea-based kinase inhibitors illustrate these workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.